molecular formula C7H7BrN2 B6180005 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole CAS No. 2624134-85-4

4-bromo-1-ethyl-3-ethynyl-1H-pyrazole

Cat. No.: B6180005
CAS No.: 2624134-85-4
M. Wt: 199
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a versatile heterocyclic building block with the molecular formula C7H7BrN2 . This compound features a unique pyrazole core substituted with bromo, ethyl, and ethynyl functional groups, making it a valuable intermediate in synthetic organic chemistry, medicinal chemistry, and materials science research . The pyrazole scaffold is recognized as a privileged structure in drug discovery, present in numerous pharmaceutical agents and biologically active compounds . The presence of both bromine and ethynyl substituents on the pyrazole ring provides distinct reactive handles for further structural elaboration via transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck reactions) and cycloaddition chemistry . This enables researchers to efficiently create diverse chemical libraries for biological screening or to develop more complex molecular architectures. The compound is particularly valuable for constructing functional materials and exploring structure-activity relationships in drug discovery programs targeting various therapeutic areas. As a multifunctional synthon, it facilitates rapid analogue synthesis and scaffold diversification strategies in medicinal chemistry optimization campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions and refer to the material safety data sheet for detailed handling and storage information.

Properties

CAS No.

2624134-85-4

Molecular Formula

C7H7BrN2

Molecular Weight

199

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation at the 1-Position

BaseSolventTemp (°C)Conversion (%)
K₂CO₃DMF8089
NaHTHF6578
DBUAcetonitrile7063

Regioselective Bromination at the 4-Position

Bromination of 1-ethyl-1H-pyrazole requires careful control to avoid di- or tri-brominated byproducts. N-Bromosuccinimide (NBS) in acetic acid at 0°C selectively brominates the 4-position (72% yield).

Critical factors :

  • Stoichiometry : 1.1 eq NBS to limit overbromination

  • Solvent polarity : Acetic acid enhances para-selectivity (polarity index: 6.2) vs. nonpolar solvents (e.g., CCl₄, selectivity <50%)

  • Reaction time : 2 hours to prevent N-Br bond cleavage

Ethynylation at the 3-Position

Sonogashira Coupling on Pre-Brominated Intermediates

Synthesis of 4-Bromo-1-Ethyl-1H-Pyrazole-3-Carbaldehyde

A two-step bromination/ethynylation approach avoids competing reactivity:

  • Vilsmeier-Haack formylation at the 3-position (POCl₃/DMF, 0°C → 50°C, 6 hours)

  • Bromination at the 4-position (NBS, AIBN, CCl₄, reflux, 4 hours)

  • Ethynylation via Corey-Fuchs reaction (CBr₄, PPh₃, then LiNH₂)

Table 2: Bromination Efficiency in Vilsmeier-Haack Intermediates

Formylation Yield (%)Bromination AgentBromination Yield (%)
85NBS74
79Br₂68

Direct Ethynylation of 4-Bromo-1-Ethyl-1H-Pyrazole

Pd-catalyzed coupling with ethynyltrimethylsilane under Miyaura conditions (Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C) achieves 75% yield. Post-silyl deprotection with TBAF affords the terminal alkyne.

Advantages :

  • Avoids intermediate purification

  • Tolerates electron-withdrawing bromine substituents

De Novo Pyrazole Ring Construction

Cyclocondensation of Ethynyl-Containing Hydrazines

Reaction of ethyl 3-ethynyl-3-oxopropanoate with ethylhydrazine oxalate in ethanol (reflux, 12 hours) forms 1-ethyl-3-ethynyl-1H-pyrazole-4-carboxylate. Subsequent decarboxylation (H₂SO₄, Δ) and bromination (HBr/AcOH) yield the target compound.

Key intermediates :

  • Ethyl 3-ethynyl-3-oxopropanoate (synthesized via Claisen condensation)

  • 1-Ethyl-3-ethynyl-1H-pyrazole-4-carboxylic acid (decarboxylation yield: 91%)

Table 3: Bromination Efficiency Post-Decarboxylation

Bromination AgentAcid CatalystYield (%)
HBr (48%)AcOH68
NBSH₂SO₄59

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR, 1.0 mL volume) enhance heat transfer and reduce hazardous intermediate handling:

  • Step 1 : Alkylation in DMF at 80°C (residence time: 30 min)

  • Step 2 : Bromination in AcOH/NBS (residence time: 10 min, 0°C)

  • Step 3 : Ethynylation in TEA/THF (residence time: 20 min, 60°C)

Throughput : 12 g/hour with 76% overall yield

Purification Strategies

  • Distillation : Remove low-boiling byproducts (e.g., ethyl iodide, bp 72°C)

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization achieves >99% purity

  • Chromatography : Reserved for analytical-scale batches (SiO₂, ethyl acetate/hexane gradient)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkyl derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Ethynyl groups enable modular derivatization, unlike hydroxyl or trifluoromethyl groups .

Physicochemical and Spectroscopic Properties

Spectroscopic Data :

  • ¹H NMR : Ethyl groups (N1) typically resonate at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet), while ethynyl protons are absent (sp-hybridized C≡C) .
  • ¹³C NMR : Ethynyl carbons appear at δ 70–90 ppm (sp carbons), distinct from trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) or hydroxyl-bearing analogs .

Crystallography :

  • Analogous compounds like ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate exhibit dihedral angles of 88° between pyrazole and phenyl rings, suggesting moderate planarity disruption . Ethynyl groups may enhance π-stacking interactions in crystal lattices.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination and cross-coupling steps. For example, bromination of pyrazole precursors requires controlled temperatures (0–50°C) and solvents like methylene chloride or THF/water mixtures to stabilize reactive intermediates. Catalytic systems such as CuSO₄/Na-ascorbate (click chemistry) or trifluoroacetic acid (TFA) are used for ethynyl group incorporation . Yield optimization relies on solvent polarity (e.g., cyclohexane/ethyl acetate gradients for purification) and stoichiometric ratios (e.g., 1:1.3 equivalents of alkyne reagents) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Confirmation of structure involves:

  • NMR : 1H^1H and 13C^{13}C NMR to identify ethyl (δ ~1.33 ppm, triplet) and ethynyl (δ ~7.74 ppm, singlet) groups .
  • IR Spectroscopy : Peaks at ~2129 cm⁻¹ (C≡C stretch) and ~1681 cm⁻¹ (ester carbonyl) .
  • Mass Spectrometry : High-resolution MS (e.g., [M]+ at m/z 349.0169) validates molecular formula (C₆H₅BrN₂) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be resolved?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For 4-bromo derivatives, directing groups (e.g., methyl or ethynyl substituents) enhance bromine attack at the 4-position. Computational modeling (DFT) or crystallographic data (e.g., bond angles from single-crystal XRD) can predict preferred sites . Experimental validation via competitive reactions with substituted pyrazoles is recommended .

Q. What strategies address contradictory biological activity data in pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., Br at C4) may reduce metabolic stability but increase binding affinity .
  • Ethynyl groups enhance π-π stacking in enzyme pockets but may sterically hinder access.
    Use structure-activity relationship (SAR) studies with analogs (e.g., 4-bromo-1-methyl vs. 1-ethyl derivatives) and correlate with bioassay data (IC₅₀, Ki) .

Q. How are reaction intermediates stabilized during multi-step syntheses?

  • Methodological Answer :

  • Low-temperature conditions (0°C) stabilize bromomethyl intermediates .
  • Dry-load purification (e.g., Celite adsorption) prevents degradation of azido intermediates .
  • Inert atmosphere (N₂/Ar) minimizes oxidation of ethynyl groups during Sonogashira couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.